molecular formula C6H10ClN3 B598860 1-(azetidin-3-yl)-1H-imidazole hydrochloride CAS No. 153836-44-3

1-(azetidin-3-yl)-1H-imidazole hydrochloride

Cat. No. B598860
M. Wt: 159.617
InChI Key: LOXVISDLNHWOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine is a three-membered nitrogen-containing heterocycle, and imidazole is a five-membered ring containing two nitrogen atoms. The compound “1-(azetidin-3-yl)-1H-imidazole hydrochloride” would therefore be expected to contain these structural features .


Molecular Structure Analysis

The molecular structure of “1-(azetidin-3-yl)-1H-imidazole hydrochloride” would be expected to contain an azetidine ring attached to an imidazole ring. The exact structure would depend on the specific locations of these rings and any additional functional groups .


Chemical Reactions Analysis

The reactivity of “1-(azetidin-3-yl)-1H-imidazole hydrochloride” would likely be influenced by the presence of the azetidine and imidazole rings. Azetidines are known to participate in a variety of reactions, including ring-opening reactions and substitutions . Imidazoles can act as both nucleophiles and electrophiles, and are often used in synthesis and catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(azetidin-3-yl)-1H-imidazole hydrochloride” would be influenced by its molecular structure. For example, the presence of the azetidine and imidazole rings could impact its polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial Activities

Imidazole derivatives, including compounds structurally related to 1-(azetidin-3-yl)-1H-imidazole hydrochloride, have shown significant antimicrobial activities. These compounds are utilized in the synthesis of antifungal drugs such as ketoconazole and clotrimazole, highlighting their importance in pharmaceutical industries. Additionally, they serve as intermediaries in the production of pesticides and insecticides, demonstrating their broad spectrum of antimicrobial efficacy. The research encourages the synthesis of more imidazole derivatives to combat microbial resistance and inhibit the growth of new strains of organisms, showcasing their potential in addressing antimicrobial resistance challenges (American Journal of IT and Applied Sciences Research, 2022).

Therapeutic Applications in CNS Diseases

Imidazole derivatives are investigated for their potential conversion into more potent central nervous system (CNS) acting drugs. Compounds like benzimidazole, imidazothiazole, and imidazole itself, known for their use in chemotherapy of helminthosis and mycosis, are being explored for their CNS properties. These studies suggest that imidazole may be the most potent with the best characteristics for CNS penetrability and activity, indicating a promising avenue for the development of new treatments for challenging CNS diseases (Central nervous system agents in medicinal chemistry, 2020).

Anti-Cancer Properties

Research on imidazole antifungals, like clotrimazole, econazole, and ketoconazole, has uncovered their potential anti-cancer functions. These compounds disrupt the glycolytic pathway, block Ca2+ influx, and inhibit CYP450 enzymes, contributing to their anti-neoplastic activities. This supports the idea of repurposing these drugs for cancer treatment, providing a cost-effective alternative to new drug development. It underscores the importance of continuing research into the different mechanisms of antifungals on cancerous cells (International Journal of Secondary Metabolite, 2020).

Synthesis and Transformation for Diverse Biological Activities

The synthesis and transformation of imidazole derivatives are crucial for discovering compounds with various biological activities. Research focuses on methods for synthesizing 4-phosphorylated imidazole derivatives and investigating their chemical and biological properties. These derivatives exhibit a range of activities including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, among others. This highlights the versatility of imidazole derivatives in synthesizing compounds for diverse biological applications (Journal of Organic and Pharmaceutical Chemistry, 2018).

properties

IUPAC Name

1-(azetidin-3-yl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-9(5-7-1)6-3-8-4-6;/h1-2,5-6,8H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVISDLNHWOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705398
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-1H-imidazole hydrochloride

CAS RN

153836-44-3
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.